Di-tert-dodecyl disulfide Di-tert-dodecyl disulfide Bis(2-methylundecan-2-yl) disulfide, also known as di-tert-dodecyl disulfide, belongs to the class of organic compounds known as dialkyldisulfides. These are organic compounds containing a disulfide group R-SS-R' where R and R' are both alkyl groups.
Bis(2-methylundecan-2-yl) disulfide is an organic disulfide that results from the formal oxidative dimerisation of 2-methylundecane-2-thiol. It has a role as a human metabolite.
Brand Name: Vulcanchem
CAS No.: 440659-94-9
VCID: VC7826534
InChI: InChI=1S/C24H50S2/c1-7-9-11-13-15-17-19-21-23(3,4)25-26-24(5,6)22-20-18-16-14-12-10-8-2/h7-22H2,1-6H3
SMILES: CCCCCCCCCC(C)(C)SSC(C)(C)CCCCCCCCC
Molecular Formula: C24H50S2
Molecular Weight: 402.8 g/mol

Di-tert-dodecyl disulfide

CAS No.: 440659-94-9

Cat. No.: VC7826534

Molecular Formula: C24H50S2

Molecular Weight: 402.8 g/mol

* For research use only. Not for human or veterinary use.

Di-tert-dodecyl disulfide - 440659-94-9

Specification

CAS No. 440659-94-9
Molecular Formula C24H50S2
Molecular Weight 402.8 g/mol
IUPAC Name 2-methyl-2-(2-methylundecan-2-yldisulfanyl)undecane
Standard InChI InChI=1S/C24H50S2/c1-7-9-11-13-15-17-19-21-23(3,4)25-26-24(5,6)22-20-18-16-14-12-10-8-2/h7-22H2,1-6H3
Standard InChI Key LEDIWWJKWAMGLD-UHFFFAOYSA-N
SMILES CCCCCCCCCC(C)(C)SSC(C)(C)CCCCCCCCC
Canonical SMILES CCCCCCCCCC(C)(C)SSC(C)(C)CCCCCCCCC

Introduction

Chemical Identity and Physical Properties

DTDD is characterized by its branched alkyl chains and disulfide functional group. The compound exists as a colorless to yellow liquid with a slight characteristic odor . Key physical properties include:

PropertyValueSource
Molecular Weight402.78 g/mol
Density1.0028 g/cm³ at 20°C
Boiling Point193.7°C at 1013 hPa
Water Solubility<0.154 mg/L at 20°C
Log Kow (Octanol-Water)>12

The low water solubility and high octanol-water partition coefficient indicate strong hydrophobic behavior, making DTDD suitable for non-aqueous applications .

Synthesis and Industrial Production

DTDD is synthesized via oxidative coupling of tert-dodecyl thiol using oxidizing agents such as hydrogen peroxide or iodine . Industrial production employs continuous flow reactors to optimize yield and purity, often incorporating catalysts like copper chloride to enhance reaction efficiency . The reaction mechanism involves:

2R-SH+H2O2R-S-S-R+2H2O2 \, \text{R-SH} + \text{H}_2\text{O}_2 \rightarrow \text{R-S-S-R} + 2 \, \text{H}_2\text{O}

where R=tert-dodecyl\text{R} = \text{tert-dodecyl}. Industrial grades like TPS® 20 and TPS® 32 are tailored for specific applications, differing in sulfur content and compatibility with copper alloys .

Industrial Applications

Lubricant Additives

DTDD functions as an extreme pressure (EP) additive in lubricants, reducing metal-to-metal contact under high-stress conditions . Key grades include:

  • TPS® 32: Used in cutting oils for non-copper alloys due to high active sulfur content.

  • TPS® 20: Compatible with copper-containing systems, applied in gear oils and cold rolling oils .

Polymer Stabilization

The compound’s stability under thermal and oxidative stress makes it effective in polymer formulations, enhancing durability in high-temperature environments .

Biological and Environmental Interactions

Toxicity Profile

ParameterRecommendationSource
StorageRT, away from moisture
Personal ProtectionGloves, eye protection
Spill ManagementContain using inert materials

Workers should avoid inhalation and dermal exposure through enclosed systems and proper ventilation .

Comparative Analysis with Related Disulfides

CompoundMolecular FormulaKey Characteristics
Di-tert-dodecyl disulfideC24H50S2\text{C}_{24}\text{H}_{50}\text{S}_2High hydrophobicity; EP additive
Di-tert-butyl disulfideC8H18S2\text{C}_8\text{H}_{18}\text{S}_2Volatile; limited thermal stability
Diphenyl disulfideC12H10S2\text{C}_{12}\text{H}_{10}\text{S}_2Aromatic; used in rubber vulcanization

DTDD’s branched alkyl chains confer superior oxidative stability compared to linear or aromatic disulfides .

Recent Developments and Research

Recent patents highlight innovations in DTDD synthesis, such as solvent-free reactions and catalytic systems improving yield to >93% . Environmental studies emphasize the need for biodegradable alternatives, driving research into sulfur-modified bio-based lubricants .

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